molecular formula C13H12N2O4 B13536116 Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate

Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate

Cat. No.: B13536116
M. Wt: 260.24 g/mol
InChI Key: PGGFPEMKMNDWMW-UHFFFAOYSA-N
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Description

Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as 2-aminopyridine and ethyl acetoacetate, under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the pyrido[1,2-a]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of high-purity reagents and stringent reaction conditions ensures the consistent production of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. For instance, in anti-HIV-1 studies, the compound binds to the active site of HIV-1 integrase, inhibiting its activity and preventing viral replication. The keto oxygen atom and nitrogen atom of the compound chelate with metal ions, stabilizing the interaction and enhancing its inhibitory effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate is unique due to its specific functional groups and the resulting biological activity. Its ability to inhibit HIV-1 integrase sets it apart from other similar compounds, making it a valuable candidate for further drug development .

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

ethyl 2-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate

InChI

InChI=1S/C13H12N2O4/c1-3-19-13(18)11(16)9-6-14-10-5-4-8(2)7-15(10)12(9)17/h4-7H,3H2,1-2H3

InChI Key

PGGFPEMKMNDWMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CN=C2C=CC(=CN2C1=O)C

Origin of Product

United States

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